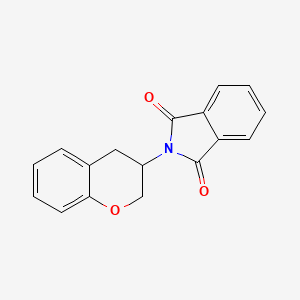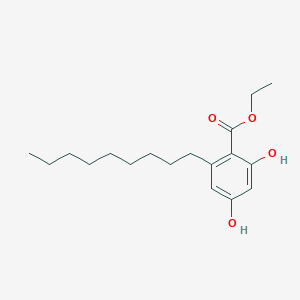![molecular formula C22H20O2S B14578836 (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone CAS No. 61435-00-5](/img/structure/B14578836.png)
(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone typically involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-[(4-methylphenyl)sulfanyl]ethanol. This intermediate is then reacted with 4-hydroxybenzophenone under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfanyl and methanone groups on biological systems. It may also serve as a model compound for studying enzyme interactions.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone involves its interaction with various molecular targets. The sulfanyl group can form strong interactions with metal ions, while the methanone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanol
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methane
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)ethanone
Comparison:
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanol: This compound has an alcohol group instead of a methanone group, which affects its reactivity and potential applications.
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methane: The absence of the carbonyl group in this compound makes it less reactive in certain chemical reactions.
- (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)ethanone: The presence of an ethanone group instead of a methanone group can influence the compound’s physical properties and reactivity.
The uniqueness of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
61435-00-5 |
|---|---|
Molecular Formula |
C22H20O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H20O2S/c1-17-7-13-21(14-8-17)25-16-15-24-20-11-9-19(10-12-20)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 |
InChI Key |
ZJJJWOSJZZOSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)





![N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14578782.png)




![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)

